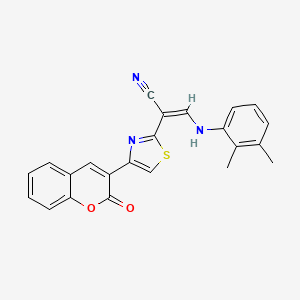
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H17N3O2S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological properties:
- Thiazole ring : Known for its role in various pharmacological activities.
- Acrylonitrile moiety : Associated with anti-cancer properties.
- Chromene derivative : Implicated in antioxidant and anti-inflammatory activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that thiazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines. The compound's structure suggests it may inhibit tubulin polymerization, a critical process in cell division .
- Antioxidant Activity : The chromene component is known for its antioxidant properties, which may help in reducing oxidative stress in cells, thereby protecting against cancer progression and other diseases .
- Anti-inflammatory Effects : Thiazole derivatives have been reported to modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines .
In Vitro Studies
A series of studies have investigated the efficacy of related thiazole compounds against cancer cells:
- Study on Thiazole Derivatives : A study focused on a series of thiazole analogs demonstrated that modifications in the N-aryl amide group significantly enhanced their anti-cancer potency against the Plasmodium falciparum strain, suggesting structural optimization could lead to improved therapeutic agents .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound 8h | 0.73 | Anti-cancer |
| Compound 9g | 0.86 | Anti-cancer |
In Vivo Studies
Research has also explored the in vivo efficacy of thiazole derivatives:
- Mouse Models : Compounds similar to this compound have shown promise in mouse models for autoimmune diseases, indicating potential therapeutic applications beyond oncology .
Case Studies
- Case Study on Cytotoxicity : A study examining the cytotoxic effects of various thiazole derivatives found that specific substitutions on the phenyl ring significantly impacted their activity against cancer cell lines such as Jurkat and A431. The presence of electron-donating groups was linked to increased cytotoxicity .
- Mechanistic Insights : Molecular dynamics simulations suggested that certain derivatives interacted with target proteins primarily through hydrophobic contacts, indicating a need for further exploration into structure-function relationships for optimizing efficacy .
Properties
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-14-6-5-8-19(15(14)2)25-12-17(11-24)22-26-20(13-29-22)18-10-16-7-3-4-9-21(16)28-23(18)27/h3-10,12-13,25H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEUXUSMYBMWCM-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














